3-Fluoro-5-sulfamoylbenzoic acid
Overview
Description
3-Fluoro-5-sulfamoylbenzoic acid is an organic compound with the molecular formula C7H6FNO4S It is characterized by the presence of a fluorine atom at the third position and a sulfamoyl group at the fifth position on the benzoic acid ring
Mechanism of Action
Target of Action
The primary target of 3-Fluoro-5-sulfamoylbenzoic acid is the M1 subunit of human ribonucleotide reductase (hRRM1) . This enzyme plays a crucial role in cancer chemotherapy as it catalyzes the reduction of ribonucleotides to 2′-deoxyribonucleotides .
Mode of Action
This compound interacts with its target, hRRM1, through strong hydrogen bonding. The sulfamoyl moiety of the compound has shown strong H-bonding with known substrate-binding residues such as Ser202 and Thr607 in the catalytic site . The electron-withdrawing fluorine enhances binding, making the compound an effective inhibitor .
Biochemical Pathways
The compound affects the biochemical pathway involving the conversion of RNA building blocks to DNA building blocks, thus regulating the production of deoxynucleotide triphosphates (dNTPs) vital for DNA replication and repair . By inhibiting hRRM1, the compound disrupts this pathway, potentially slowing down the proliferation of cancer cells .
Pharmacokinetics
In silico ADMET evaluations of this compound have shown favorable pharmacological and toxicity profiles with excellent solubility scores of at least −3.0logS . This suggests that the compound has good bioavailability, which is crucial for its effectiveness as a drug .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the inhibition of DNA synthesis in cancer cells. By inhibiting hRRM1, the compound disrupts the production of dNTPs, which are vital for DNA replication and repair . This can potentially slow down or stop the proliferation of cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-5-sulfamoylbenzoic acid typically involves the introduction of the fluorine and sulfamoyl groups onto the benzoic acid ring. One common method is the electrophilic aromatic substitution reaction, where a fluorine atom is introduced using a fluorinating agent such as N-fluorobenzenesulfonimide. The sulfamoyl group can be introduced via a sulfonation reaction using sulfamic acid under acidic conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale sulfonation and fluorination processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 3-Fluoro-5-sulfamoylbenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfonic acids or reduction to form amines.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation Reactions: Oxidizing agents like potassium permanganate.
Reduction Reactions: Reducing agents such as lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids.
Major Products Formed:
Substitution Products: Amino or thiol derivatives.
Oxidation Products: Sulfonic acids.
Reduction Products: Amines.
Coupling Products: Biaryl compounds.
Scientific Research Applications
3-Fluoro-5-sulfamoylbenzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
- 4-Chloro-3-sulfamoylbenzoic acid
- 2-Chloro-4-fluoro-5-sulfamoylbenzoic acid
- 2,3-Dimethoxy-5-sulfamoylbenzoic acid
Comparison: 3-Fluoro-5-sulfamoylbenzoic acid is unique due to the presence of both fluorine and sulfamoyl groups, which confer distinct chemical properties and biological activities. Compared to its analogs, it exhibits stronger enzyme inhibition due to the electron-withdrawing effect of the fluorine atom, which enhances binding affinity to the enzyme’s active site .
Properties
IUPAC Name |
3-fluoro-5-sulfamoylbenzoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FNO4S/c8-5-1-4(7(10)11)2-6(3-5)14(9,12)13/h1-3H,(H,10,11)(H2,9,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YISIWFAAPGFMHU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)S(=O)(=O)N)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FNO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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